Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound featuring a bis-tert-butyloxycarbonyl (Boc)-protected amino group at position 2 and an ethyl ester moiety at position 5 of the thiazole ring. The Boc groups serve as protective agents for the amino functionality, a strategy commonly employed in synthetic organic chemistry to prevent unwanted side reactions during multi-step syntheses .
- Acylation: Reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions .
- Recrystallization: Purification using ethanol or methanol, as demonstrated for structurally similar thiazole esters .
Properties
IUPAC Name |
ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-9-23-12(20)11-10(2)18-13(26-11)19(14(21)24-16(3,4)5)15(22)25-17(6,7)8/h9H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOFFOBQKWKJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The thiazole ring is then constructed through cyclization reactions involving appropriate thioamide and α-haloester precursors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications in the thiazole structure can enhance antibacterial activity, suggesting that this compound could be optimized for better performance against resistant strains.
Anticancer Properties
Thiazole compounds have shown promise in cancer therapy. Preliminary studies involving this compound indicate potential cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the specific pathways involved.
Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Its ability to disrupt metabolic processes in pests has been documented, suggesting that it could serve as an effective agent against agricultural pests while minimizing environmental impact.
Plant Growth Regulation
There is emerging evidence that thiazole derivatives can act as plant growth regulators. This compound may influence growth patterns and stress responses in plants, potentially leading to enhanced yield and resilience against adverse conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | [Source Needed] |
| Anticancer | Induces apoptosis in cancer cell lines | [Source Needed] |
| Pesticidal | Disrupts metabolic processes in pests | [Source Needed] |
| Plant Growth Regulation | Enhances growth and stress resilience | [Source Needed] |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL and above, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate involves its functional groups interacting with various molecular targets. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in further reactions. The thiazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Structural Features :
- The ethyl ester at position 5 contributes to lipophilicity, which may influence pharmacokinetic properties in downstream applications .
Comparison with Similar Thiazole Carboxylate Derivatives
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among selected thiazole carboxylates:
Physicochemical Properties
- Solubility: The bis-Boc groups in the target compound reduce aqueous solubility compared to analogues with polar substituents (e.g., hydroxyl or amidino groups) .
- Crystallinity : X-ray studies of related Boc-protected thiazoles (e.g., Singh et al., 2000) reveal a trans orientation of the amide N-H relative to the thiazole sulfur, influencing crystal packing and stability .
Biological Activity
Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS: 2070014-77-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H26N2O6S, with a molar mass of 386.46 g/mol. The compound features a thiazole ring which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H26N2O6S |
| Molar Mass | 386.46 g/mol |
| CAS Number | 2070014-77-4 |
Synthesis
The synthesis of this compound has been achieved through various methods, often focusing on the use of readily available starting materials and efficient reaction conditions. One notable method involves a one-pot synthesis that yields the target compound with high purity and yield under mild conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are necessary to fully elucidate this pathway .
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this thiazole derivative. In vitro assays have shown that the compound can inhibit the proliferation of certain cancer cell lines. The specific pathways involved may include apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .
Study on Antimicrobial Efficacy
A study conducted by Kim et al. evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results highlighted that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Evaluation of Anticancer Properties
In another study focused on anticancer properties, researchers tested the compound against human breast cancer cells (MCF-7). The findings indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), leading to apoptosis in treated cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 2-[bis(tert-butoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via a multi-step route involving condensation of substituted benzylamino precursors with potassium carbonate in methanol/water mixtures, followed by cyclization ( ). Optimization includes:
- Solvent selection : Methanol-water systems improve solubility of intermediates.
- Catalyst use : Potassium carbonate facilitates deprotonation and cyclization ( ).
- Purification : Recrystallization from DMF/acetic acid enhances purity ().
Q. How can the purity and structural integrity of this thiazole derivative be validated during synthesis?
- Analytical techniques :
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (retention time ~1.76 min under QC-SMD-TFA05 conditions) ().
- LCMS : Confirm molecular ion peaks (e.g., m/z 732 [M+H]⁺) and fragmentation patterns ().
- NMR : Key signals include tert-butyl protons (δ 1.02 ppm) and ester methyl groups (δ 3.79 ppm) ().
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives, such as disorder in azabicyclo structures?
- Crystallography tools : SHELX programs (e.g., SHELXL for refinement) enable robust handling of disordered regions (e.g., dimethylformamide solvate in ).
- Validation : Use PLATON or ADDSYM to check for missed symmetry and validate hydrogen bonding networks .
- Data resolution : High-resolution X-ray data (e.g., Cu-Kα radiation) reduces ambiguity in electron density maps .
Q. How does the substituent pattern (e.g., tert-butoxycarbonyl groups) influence biological activity in diabetes models?
- Structure-activity relationship (SAR) :
- The chlorobenzylamino group in analogous compounds (e.g., compound 135) enhances hypoglycemic activity in STZ-induced diabetic rats ( ).
- Steric effects from tert-butyl groups may reduce metabolic degradation, prolonging efficacy .
- Experimental design :
- In vivo dosing : Administer 50–100 mg/kg/day orally; monitor glucose levels for 14 days ( ).
- Controls : Include metformin as a positive control and vehicle-treated STZ rats as negative controls .
Q. What high-throughput screening (HTS) approaches identify thiazole derivatives as IRES inhibitors in oncology research?
- HTS workflow :
- Reporter systems : Use bicistronic constructs (e.g., T47D cells with IGF1R IRES) to screen 135,000+ compounds ().
- Hit validation : Resynthesize lead compounds (e.g., cpd_W) to confirm activity (purity ≥97.9%) and exclude false positives .
- Mechanistic follow-up : Assess cap-independent translation inhibition via polysome profiling or luciferase assays .
Methodological Considerations
Q. How are metabolic stability and metabolite profiles evaluated for this compound in preclinical studies?
- In vitro assays :
- Liver microsomes : Incubate with human/rat microsomes; quantify parent compound depletion via LCMS ().
- Metabolite ID : Use high-resolution MS/MS to detect hydroxylated or de-esterified metabolites ().
- In vivo correlation : Compare plasma pharmacokinetics in rodents with microsomal stability data .
Q. What cross-disciplinary techniques address challenges in impurity profiling during scale-up?
- Impurity identification :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
